Biochemical Potency Comparison: PKI-402 vs. GDC-0980 on PI3Kα and mTOR
PKI-402 demonstrates superior biochemical potency against PI3Kα and mTOR compared to GDC-0980 (Apitolisib). PKI-402 inhibits PI3Kα with an IC50 of 2 nM and mTOR with an IC50 of 3 nM . In contrast, GDC-0980 exhibits a PI3Kα IC50 of 5 nM and an mTOR Ki of 17 nM in cell-free assays .
| Evidence Dimension | PI3Kα and mTOR inhibitory potency |
|---|---|
| Target Compound Data | PI3Kα IC50 = 2 nM; mTOR IC50 = 3 nM |
| Comparator Or Baseline | GDC-0980: PI3Kα IC50 = 5 nM; mTOR Ki = 17 nM |
| Quantified Difference | PI3Kα: 2.5-fold more potent; mTOR: 5.7-fold more potent |
| Conditions | Cell-free biochemical assays; fluorescence polarization format for PKI-402 |
Why This Matters
The 2.5- to 5.7-fold potency advantage enables use of lower compound concentrations to achieve equivalent target engagement, potentially reducing off-target liabilities.
